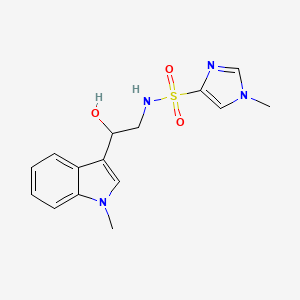

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

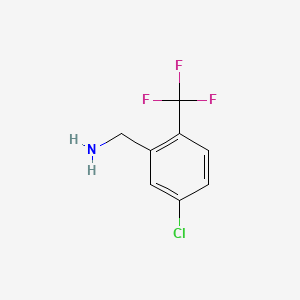

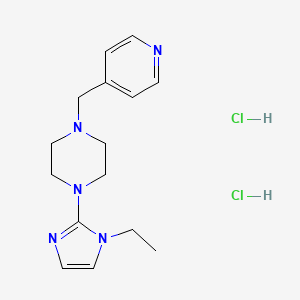

“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that contains an indole and an imidazole ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole is a five-membered planar ring, which has two non-adjacent nitrogen atoms. Both indole and imidazole are key components of many important biological structures .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have an indole and an imidazole ring connected by a 2-hydroxyethyl chain. The sulfonamide group would be attached to the imidazole ring. The exact structure would need to be confirmed by spectroscopic methods such as NMR .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and imidazole rings, both of which are aromatic and thus relatively stable. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and imidazole rings would likely make the compound relatively stable and aromatic. The sulfonamide group could confer some degree of polarity to the molecule .Scientific Research Applications

Bioconversion and Metabolic Studies

Microbial-Based Surrogate Biocatalytic System

A study explored the use of a microbial-based system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the potential for microbial systems in drug metabolism studies. This approach could support the full structural characterization of metabolites, facilitating insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Electrophysiological and Antiarrhythmic Activity

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown their potency as selective class III antiarrhythmic agents, highlighting their role in cardiac health and potential in developing new treatments for arrhythmias (Morgan et al., 1990).

Synthesis and Antibacterial Evaluation

Heterocyclic Compounds with Sulfonamido Moiety

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. This underscores the compound's significance in contributing to the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab et al., 2013).

Antimicrobial and Antiproliferative Agents

Sulfonamide Derivatives

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated as antimicrobial and antiproliferative agents. This research contributes to the search for new therapeutic agents in the fight against cancer and microbial infections (Abd El-Gilil, 2019).

Environmental Impact and Degradation

Microbial Strategy for Eliminating Sulfonamide Antibiotics

A study on the degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 revealed an unusual pathway of degradation, suggesting a microbial strategy for eliminating these compounds from the environment, potentially reducing the risk of antibiotic resistance propagation (Ricken et al., 2013).

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-18-9-15(16-10-18)23(21,22)17-7-14(20)12-8-19(2)13-6-4-3-5-11(12)13/h3-6,8-10,14,17,20H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYFLGIFKHMMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)

![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)